2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE
Description
This compound features a pyrimidine core substituted with a methyl group at position 6 and a 4-methylpiperidinyl group at position 2. The pyrimidin-4-yloxy moiety is linked to an acetamide group, which is further connected to a benzyl ring bearing a methylsulfanyl (SCH₃) substituent at the para position.
Properties
IUPAC Name |
2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-15-8-10-25(11-9-15)21-23-16(2)12-20(24-21)27-14-19(26)22-13-17-4-6-18(28-3)7-5-17/h4-7,12,15H,8-11,13-14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVCPYVVCQIXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the piperidine ring and the benzyl group. The final step involves the formation of the acetamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide group to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the acetamide group can produce amines.
Scientific Research Applications
2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Pyrimidine-Based Acetamides
- 2-(2-Methoxyphenoxy)-N-[4-(Pyrrolidin-1-ylsulfonyl)Phenyl]Acetamide (CAS RN: 433315-05-0) Structure: Contains a pyrimidine ring replaced by a methoxyphenoxy group and a pyrrolidinylsulfonyl substituent. Key Differences: Lacks the 4-methylpiperidinyl group and methylsulfanyl-benzyl moiety present in the target compound. Applications: Not explicitly stated in evidence, but sulfonyl groups often enhance solubility and binding affinity in drug design .
Piperidine/Piperazine Derivatives
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS RN: 61086-18-8)
- Structure : Propanamide with a 4-methoxymethyl-piperidinyl group and phenyl substituent.
- Key Differences : Replaces the pyrimidine core with a simpler propanamide backbone; lacks sulfur-based substituents.
- Applications : Used as a pharmaceutical intermediate, highlighting the role of piperidine in bioactive molecules .
- 2-Amino-N-[4-(4-Methylpiperazin-1-yl)Phenyl]Acetamide (CAS RN: 938337-84-9) Structure: Acetamide with a 4-methylpiperazinyl group and amino substitution. Key Differences: Piperazine instead of piperidine and absence of pyrimidine or sulfur-containing groups.
Chloroacetamide Herbicides
- Acetochlor (MON-097)
Bactericidal/Fungicidal Activity
- N-(4-Methoxyphenyl)Acetamide Derivatives
Pharmacokinetic Considerations
- N-(1-Cyano-1-Methylethyl)Acetamide The cyano group increases metabolic stability and serves as a synthetic intermediate for bioactive molecules.
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE is a complex organic molecule with potential therapeutic applications. Its unique structure combines elements that suggest a variety of biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound can be described using its IUPAC name, which reflects its intricate molecular architecture. The structure includes:
- A pyrimidine ring that is known for its role in nucleic acids and various biological processes.
- A methylpiperidine moiety which may contribute to its interaction with biological targets.
- A methylsulfanyl phenyl group , potentially enhancing lipophilicity and bioavailability.
The biological activity of this compound is hypothesized to involve multiple mechanisms, including:
- Inhibition of specific enzymes : The compound may interact with enzymes involved in metabolic pathways, similar to other compounds that inhibit phospholipase A2 (PLA2) activity, which has implications in drug-induced phospholipidosis .
- Receptor modulation : It may act on G protein-coupled receptors (GPCRs), which are critical in cellular signaling and therapeutic targets for various diseases .
Pharmacological Effects
Research indicates that compounds structurally related to this molecule exhibit several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
- Antimicrobial Properties : There is evidence supporting the antimicrobial efficacy of related pyrimidine derivatives against various pathogens .
- Neuroprotective Effects : Some studies have indicated that piperidine derivatives can provide neuroprotective benefits, possibly through modulation of neurotransmitter systems .
In Vitro Studies
Several studies have examined the effects of similar compounds on cell lines:
- Anticancer Screening : A study screened a library of compounds for anticancer activity, identifying several derivatives with significant cytotoxic effects against human cancer cell lines. The mechanism was linked to cell cycle arrest and apoptosis induction .
- Enzyme Inhibition Assays : Compounds with structural similarities were tested for their ability to inhibit PLA2 activity. Results indicated that certain modifications could enhance inhibitory potency, suggesting a structure-activity relationship (SAR) that could be explored further .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
